molecular formula C7H6F2N2O2 B8804358 3,5-Difluoro-N-methyl-2-nitroaniline

3,5-Difluoro-N-methyl-2-nitroaniline

Cat. No. B8804358
M. Wt: 188.13 g/mol
InChI Key: HJKZGKMJUUPEGQ-UHFFFAOYSA-N
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Patent
US08883826B2

Procedure details

1,3,5-Trifluoro-2-nitrobenzene (3.0 g, 16.90 mmol) was dissolved in EtOH (29.7 mL) and Methylamine 40% in Water (1.44 mL, 17.80 mmol) was added dropwise at 0° C. The color went from bright yellow to an orange precipitate within 20 min. After 4 h at RT. 0.66 mL of Methylamine was added (9 mmol). To complete the reaction, an additional 0.26 ml (3.6 mmol) of Methylamine was added after 2 h at RT. The completion was achieved within 20 min. Water (75 mL) was added to the reaction mixture and the solid was isolated by filtration, washed with water (2*10 mL) and dried over high vacuum to afford 2.64 g of 3,5-difluoro-N-methyl-2-nitrobenzenamine (Yield: 83%) as an orange solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
29.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.44 mL
Type
reactant
Reaction Step Two
Quantity
0.66 mL
Type
reactant
Reaction Step Three
Quantity
0.26 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4](F)[C:3]=1[N+:10]([O-:12])=[O:11].[CH3:13][NH2:14].O>CCO>[F:1][C:2]1[C:3]([N+:10]([O-:12])=[O:11])=[C:4]([NH:14][CH3:13])[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
Name
Quantity
29.7 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
1.44 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.66 mL
Type
reactant
Smiles
CN
Step Four
Name
Quantity
0.26 mL
Type
reactant
Smiles
CN
Step Five
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
within 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the reaction
WAIT
Type
WAIT
Details
The completion was achieved within 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the solid was isolated by filtration
WASH
Type
WASH
Details
washed with water (2*10 mL)
CUSTOM
Type
CUSTOM
Details
dried over high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C(=C(C=C(C1)F)NC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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